molecular formula C4H12BLiO4- B3150314 Lithium tetramethanolatoborate CAS No. 6867-35-2

Lithium tetramethanolatoborate

Cat. No. B3150314
CAS RN: 6867-35-2
M. Wt: 141.9 g/mol
InChI Key: HMNCMJLEYKIDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium tetramethanolatoborate, also known as Lithium tetramethoxyborate, is a chemical compound with the molecular formula C4H12BLiO4 and a molecular weight of 141.888 . It is used in various chemical reactions and has been studied for its potential applications in the field of lithium-ion batteries .


Synthesis Analysis

Lithium tetramethanolatoborate can be synthesized via the polymerization of lithium tetramethanolatoborate and silylated pyromellitic acid . The process involves complex internal processes and requires a high level of experimental and simulation effort .


Chemical Reactions Analysis

Lithium tetramethanolatoborate can be used in the Rossiter-McCollum reaction between anisole and alcohol to convert anisole to the corresponding alcohol. It can also be used in cross-coupling reactions to construct carbon-carbon bonds and hydrogen transfer reactions in organic synthesis .

Scientific Research Applications

Electrolyte Enhancement in Lithium-Ion Batteries

Lithium tetrafluoroborate (LiBF4), a compound closely related to Lithium tetramethanolatoborate, has been investigated for its potential in enhancing electrolytes for lithium-ion batteries. The study by Zhang et al. (2018) explored the synergistic effects of LiBF4 and lithium difluoro(oxalate)borate (LiODFB) in lithium-ion batteries. This research demonstrated that the addition of LiODFB to a LiBF4-based electrolyte can improve the electrochemical performance of lithium-ion batteries, particularly in wide temperature ranges, enhancing battery stability and cyclability (Zhang et al., 2018).

Lithium Metal Battery Advancements

LiBH4, another related compound, has been utilized as a solid electrolyte in lithium-ion batteries with Bi2Te3 nanostructured anode. This study by Singh et al. (2018) highlights the application of lithium borohydride (LiBH4) in all-solid-state lithium-ion batteries. The research indicates that LiBH4 can facilitate the development of more efficient and stable lithium metal batteries, an area of significant interest for advancing energy storage technologies (Singh et al., 2018).

Lithium-Based Thermal Energy Storage

Research by Milian et al. (2020) explored the use of inorganic lithium salts, like Lithium tetramethanolatoborate, in thermal energy storage (TES) applications. The study focused on the potential of lithium salts in latent heat storage materials, which are crucial for the efficient storage and release of thermal energy. This research underscores the significance of lithium compounds in developing sustainable and efficient energy storage solutions (Milian et al., 2020).

Lithium Ion Selective Membranes

Razmjou et al. (2019) reviewed advances in the development of lithium ion-selective membranes, which are critical for lithium extraction and purification processes. The study emphasized the design principles of nanostructured membranes for efficient lithium ion separation, highlighting the strategic importance of lithium in various industries, including energy storage (Razmjou et al., 2019).

Safety And Hazards

Lithium tetramethanolatoborate is considered hazardous. It can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Lithium tetramethanolatoborate has potential applications in the field of lithium-ion batteries. The battery cell formation is one of the most critical process steps in lithium-ion battery (LIB) cell production, and lithium salts like Lithium tetramethanolatoborate can play a significant role in this process .

properties

InChI

InChI=1S/C4H12BO4.Li/c1-6-5(7-2,8-3)9-4;/h1-4H3;/q-1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNCMJLEYKIDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].[B-](OC)(OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12BLiO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670410
Record name PUBCHEM_45480496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium tetramethanolatoborate

CAS RN

6867-35-2
Record name PUBCHEM_45480496
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium tetramethanolatoborate
Reactant of Route 2
Lithium tetramethanolatoborate
Reactant of Route 3
Lithium tetramethanolatoborate
Reactant of Route 4
Lithium tetramethanolatoborate
Reactant of Route 5
Lithium tetramethanolatoborate

Citations

For This Compound
25
Citations
G Xu, Y Sun, R Rohan, Y Zhang, W Cai… - Journal of Materials …, 2014 - Springer
… Lithium poly(pyromellitic acid borate) (PPAB) was synthesized via polymerization of lithium tetramethanolatoborate and silylated pyromellitic acid. The synthesized material was …
Number of citations: 25 link.springer.com
J Barthel, R Buestrich, HJ Gores… - Journal of the …, 1997 - iopscience.iop.org
… yldiolato(2-)-O,O']borate was obtained by the replacement of methoxy ligands of lithium tetramethanolatoborate (preparation given in Ref. 4) by the bidentate ligand 2,2'…
Number of citations: 125 iopscience.iop.org
J Barthel, M Wühr, R Buestrich… - Journal of the …, 1995 - iopscience.iop.org
… delocalization, the solubility of the new lithium salt in various dipolar aprotic solvents and some ethers is more than 1 mol/kg, in contrast to the well-known lithium tetramethanolatoborate…
Number of citations: 118 iopscience.iop.org
Z Liu, J Chai, G Xu, Q Wang, G Cui - Coordination Chemistry Reviews, 2015 - Elsevier
… LiBBPB was obtained by the replacement of methoxy ligands of lithium tetramethanolatoborate by the bidentate ligand 2,2′-dihydroxybiphenyl in acetonitrile according to Eq. (20) …
Number of citations: 102 www.sciencedirect.com
G Xu, Y Zhang, R Rohan, W Cai, H Cheng - Electrochimica Acta, 2014 - Elsevier
… acids with lithium tetramethanolatoborate in dehydrated N, N-… using phenols and lithium tetramethanolatoborate,[42] which … (4-vinylphenol), lithium tetramethanolatoborate and phenol. …
Number of citations: 27 www.sciencedirect.com
Y Zhang, Y Sun, G Xu, W Cai, R Rohan… - Energy …, 2014 - Wiley Online Library
… be applied to the preparation of sp 3 boron-based single-ion-conducting polymer electrolytes through direct copolymerization of phenol precursors with lithium tetramethanolatoborate […
Number of citations: 25 onlinelibrary.wiley.com
Y Zhang, W Cai, R Rohan, M Pan, Y Liu, X Liu… - Journal of Power …, 2016 - Elsevier
… The SIPE material based on sp 3 boron central atom was synthesized via a reaction between a sp 3 boron based precursor (lithium tetramethanolatoborate) and stoichiometric …
Number of citations: 70 www.sciencedirect.com
Y Zhang, R Rohan, Y Sun, W Cai, G Xu, A Lin… - RSC …, 2014 - pubs.rsc.org
… In the second step, the reaction was done by stirring lithium tetramethanolatoborate and the silylation derivative of 1,2,3,4-butanetetracarboxylic acid (product of step 1) in an anhydrous …
Number of citations: 54 pubs.rsc.org
W Xu, AJ Shusterman, R Marzke… - The 204th Meeting of the …, 2003 - researchgate.net
… LiMOB was prepared by reaction of lithium tetramethanolatoborate, di(trimethylsilyl) malonate and di(trimethylsilyl) oxalate in acetonitrile. The structure was confirmed by 1H, 13C, 7Li …
Number of citations: 2 www.researchgate.net
J Barthel, A Schmid, HJ Gores - Journal of the Electrochemical …, 2000 - iopscience.iop.org
… 3.5993 g (25.365 mmol) lithium tetramethanolatoborate, for synthesis see Ref. 9, is suspended under pure argon (99.999%) in 100 mL DMF (Sigma-Aldrich, HPLC grade, >99, 9%, 100 …
Number of citations: 102 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.